molecular formula C9H18N2O2 B1445377 Tert-butyl ((1-aminocyclopropyl)methyl)carbamate CAS No. 934481-48-8

Tert-butyl ((1-aminocyclopropyl)methyl)carbamate

Cat. No. B1445377
M. Wt: 186.25 g/mol
InChI Key: YSKANSLBXDBPSZ-UHFFFAOYSA-N
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Description

Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is an organic compound . It belongs to the class of carbamates, which are widely used in various industries like agrochemicals, pharmaceuticals, and polymers.


Synthesis Analysis

The synthesis of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate can be achieved through several methods. One such method involves the reductive cyclopropanation of N, Ndibenzyl-2-benzyloxyacetamide . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides .


Molecular Structure Analysis

The molecular formula of Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is C10H20N2O2 . The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(6-11)4-5-10/h4-7,11H2,1-3H3,(H,12,13) .


Chemical Reactions Analysis

Tert-butyl carbamate can undergo a palladium-catalyzed cross-coupling reaction with various aryl halides . This reaction is useful in the synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Application in Insecticide Analogues

Tert-butyl ((1-aminocyclopropyl)methyl)carbamate is utilized in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These analogues were created through a series of steps involving cocyclization, with the derivatives showing different yields based on their specific structures. The significance of this research lies in the potential for developing new, possibly more effective insecticides, a crucial aspect in agricultural sciences and pest control. The structural aspects of these compounds were verified through X-ray crystal structure analyses, highlighting the rigorous approach to understanding their chemical properties (Brackmann et al., 2005).

Intermediate in Biologically Active Compounds

The compound has also been identified as a critical intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), used in medical research and drug development. This synthesis involves steps like acylation, nucleophilic substitution, and reduction, with the overall yield being optimized to 81%. The research signifies the compound's importance in the pharmaceutical industry, especially in the context of creating effective therapeutic agents (Zhao et al., 2017).

Chemical Synthesis and Structural Analysis

In chemical synthesis, tert-butyl ((1-aminocyclopropyl)methyl)carbamate serves as a pivotal intermediate for various compounds. For instance, it's used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure analysis of these compounds provides insights into their chemical properties and potential applications in nucleotide analogues, which are significant in genetics and drug development (Ober et al., 2004).

Role in Chemical Synthesis Techniques

The compound is involved in advanced chemical synthesis techniques like the Curtius rearrangement, showcasing its versatility in synthetic chemistry. This technique has broader implications in the synthesis of a variety of protected amino acids, which are fundamental in peptide synthesis and pharmaceutical chemistry (Lebel & Leogane, 2005).

Contribution to Material Science

Beyond its applications in chemical synthesis and the pharmaceutical industry, tert-butyl ((1-aminocyclopropyl)methyl)carbamate contributes to material science. For example, it is used in the synthesis of organic compounds that act as corrosion inhibitors for carbon steel, which is vital in industrial applications to enhance material lifespan and performance (Faydy et al., 2019).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H315-H318-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Tert-butyl ((1-aminocyclopropyl)methyl)carbamate, as a carbamate, has potential applications in various industries like agrochemicals, pharmaceuticals, and polymers. Its use as a protecting group for amines can be particularly useful in peptide synthesis .

properties

IUPAC Name

tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)11-6-9(10)4-5-9/h4-6,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKANSLBXDBPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738373
Record name tert-Butyl [(1-aminocyclopropyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((1-aminocyclopropyl)methyl)carbamate

CAS RN

934481-48-8
Record name tert-Butyl [(1-aminocyclopropyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate
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Synthesis routes and methods

Procedure details

To a stirred solution of [1-(tert-butoxycarbonylamino-methyl)-cyclopropyl]-carbamic acid benzyl ester (0.912 g, 2.85 mmol) in 120 mL of methanol was added 10% Pd on carbon (200 mg) in one portion at room temperature. Then the mixture was degassed by bubbling hydrogen for 5 minutes then stirred under a hydrogen atmosphere at room temperature for 16 hours. The mixture was filtered to remove the catalyst and the filtrate was evaporated at 40° C. under reduced pressure to give tert-butyl (1-aminocyclopropyl)methylcarbamate (0.4 g, 75.4%) as a colorless oil which was used into next step without further purification. MS: (M+H)+=187.2.
Quantity
0.912 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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